molecular formula C20H18N2OS B10896905 2-phenyl-2-(phenylsulfanyl)-N-(pyridin-4-ylmethyl)acetamide

2-phenyl-2-(phenylsulfanyl)-N-(pyridin-4-ylmethyl)acetamide

Cat. No.: B10896905
M. Wt: 334.4 g/mol
InChI Key: ZSUZRAOVNRYTNE-UHFFFAOYSA-N
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Description

2-phenyl-2-(phenylsulfanyl)-N-(pyridin-4-ylmethyl)acetamide is an organic compound with a complex structure that includes phenyl, phenylsulfanyl, and pyridinyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-phenyl-2-(phenylsulfanyl)-N-(pyridin-4-ylmethyl)acetamide typically involves multi-step organic reactions. One common method includes the reaction of phenylacetic acid with thionyl chloride to form phenylacetyl chloride. This intermediate is then reacted with pyridin-4-ylmethylamine to form the corresponding amide. Finally, the phenylsulfanyl group is introduced through a nucleophilic substitution reaction using thiophenol.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-phenyl-2-(phenylsulfanyl)-N-(pyridin-4-ylmethyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to remove the phenylsulfanyl group.

    Substitution: The phenylsulfanyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like alkyl halides or amines can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: The corresponding amine or hydrocarbon.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-phenyl-2-(phenylsulfanyl)-N-(pyridin-4-ylmethyl)acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a pharmaceutical intermediate or active ingredient.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-phenyl-2-(phenylsulfanyl)-N-(pyridin-4-ylmethyl)acetamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The phenylsulfanyl group can play a crucial role in binding to these targets, while the pyridinyl group may enhance the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    2-phenyl-2-(phenylsulfanyl)acetamide: Lacks the pyridinyl group, which may affect its solubility and biological activity.

    N-(pyridin-4-ylmethyl)acetamide: Lacks the phenyl and phenylsulfanyl groups, which may reduce its binding affinity to certain targets.

Uniqueness

2-phenyl-2-(phenylsulfanyl)-N-(pyridin-4-ylmethyl)acetamide is unique due to the combination of phenyl, phenylsulfanyl, and pyridinyl groups in its structure

Properties

Molecular Formula

C20H18N2OS

Molecular Weight

334.4 g/mol

IUPAC Name

2-phenyl-2-phenylsulfanyl-N-(pyridin-4-ylmethyl)acetamide

InChI

InChI=1S/C20H18N2OS/c23-20(22-15-16-11-13-21-14-12-16)19(17-7-3-1-4-8-17)24-18-9-5-2-6-10-18/h1-14,19H,15H2,(H,22,23)

InChI Key

ZSUZRAOVNRYTNE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(C(=O)NCC2=CC=NC=C2)SC3=CC=CC=C3

Origin of Product

United States

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